Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Overview
Description
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a chemical compound with the molecular formula C9H16O4 . It is a clear liquid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a dioxane ring with two methyl groups at the 2 position, an ethyl ester at the 5 position, and an additional oxygen atom at the 1 position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.22 . It is a liquid at room temperature . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 217.5±25.0 °C at 760 mmHg, and a flash point of 85.0±23.2 °C .Scientific Research Applications
Photolysis and Transformation
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate undergoes photolysis, leading to the formation of 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid. This compound, stable under normal conditions, only decomposes at temperatures above 150°C. In the presence of trifluoroacetic acid, it hydrolyzes into hydroxymalonic acid (Nikolaev, Khimich, & Korobitsyna, 1985).
Structural and Vibrational Analysis
Studies involving Raman and FT-IR spectroscopy, coupled with density functional theory (DFT) calculations, have been conducted to understand the structural and vibrational properties of derivatives of this compound (Toledo, Silva, Teixeira, Freire, & Pizani, 2015).
Synthetic Applications
This compound is used in the synthesis of various compounds, such as ethyl 5-acyl-4-pyrone-2-carboxylates and comanic acids, highlighting its versatility in organic synthesis (Obydennov, Goncharov, & Sosnovskikh, 2016).
Lithiation Procedures
This compound is involved in the improved lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, facilitating the creation of functionalized 3-isoxazolyl carboxylic acid derivatives (Burkhart, Zhou, Blumenfeld, Twamley, & Natale, 2001).
Crystal Structure Studies
The crystal structure of derivatives of this compound, such as diethyl 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diacetate, has been investigated to understand its molecular symmetry and conformation (Jiang, Hong, See, & Churchill, 1993).
Drug Precursors and Ligands
Derivatives of this compound have been explored as precursors for drugs and as potential ligands, demonstrating its potential in pharmaceutical applications (Dotsenko, Russkih, Aksenov, & Aksenova, 2019).
Safety and Hazards
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Properties
IUPAC Name |
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGMWHATZAFUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC(OC1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452100 | |
Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82962-54-7 | |
Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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